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molecular formula C6H6N2O B142947 Picolinamide CAS No. 1452-77-3

Picolinamide

Cat. No. B142947
M. Wt: 122.12 g/mol
InChI Key: IBBMAWULFFBRKK-UHFFFAOYSA-N
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Patent
US06610883B1

Procedure details

2-Bromo-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene 33 (620 mg, 2.2 mmol) and the acetylpyridineamide 36a (500 mg, 2 mmol) were converted by a similar method as described above to obtain the intermediate 34 in over 80% yield. To a solution of the pyridine amide 34 (432 mg, 1 mmol) in 5 mL of THF at −78° C. was added 1.5 M DIBAL toluene solution (0.7 mL, 1.05 mmol) and the resulting yellow clear solution was warmed up to −20° C. slowly in 60 min. and then was quenched with water. Removal of solvent and chromatography of the crude mixture afforded the pyridinealdehyde 35 in 83% yield as a white solid. 1H-NMR (CDCl3) δ 1.25 (s, 2(CH3)), 1.29 (s, 2(CH3)), 1.70 (s, 2(CH2)), 1.96 (s, CH3), 5.47 (s, ═CH), 5.92 (s, ═CH), 7.10 (s, Ar—CH), 7.11 (s, Ar—CH), 7.70 (d, J=8.0 Hz, Pyr-CH), 7.88 (d, J=8.0 Hz, Pyr-CH), 8.72 (s, Pyr-CH), 10.06 (s, CHO).
Quantity
620 mg
Type
reactant
Reaction Step One
Name
acetylpyridineamide
Quantity
500 mg
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
BrC1C(C)=CC2C(C)(C)CCC(C)(C)C=2C=1.C([N:20](C(C)C)[C:21]([C:23]1[C:28](C(=O)C)=[CH:27][CH:26]=[CH:25][N:24]=1)=[O:22])(C)C>>[N:24]1[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=1[C:21]([NH2:20])=[O:22]

Inputs

Step One
Name
Quantity
620 mg
Type
reactant
Smiles
BrC1=CC=2C(CCC(C2C=C1C)(C)C)(C)C
Step Two
Name
acetylpyridineamide
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)N(C(=O)C1=NC=CC=C1C(C)=O)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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